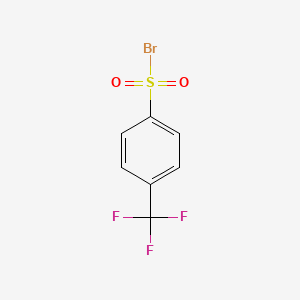

4-(Trifluoromethyl)benzenesulfonyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethyl)benzenesulfonyl bromide is an organic compound with the molecular formula C7H4BrF3O2S. It is a derivative of benzenesulfonyl bromide, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenesulfonyl bromide typically involves the bromination of 4-(Trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the sulfonyl chloride group with a bromide group. Common reagents used in this process include bromine and a suitable solvent like chloroform or methanol .

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)benzenesulfonyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

The sulfonyl group is a well-known pharmacophore in drug design, particularly for anticancer agents. Compounds containing the 4-(trifluoromethyl)benzenesulfonyl moiety have shown promising results in inhibiting cancer cell growth. For instance, derivatives of 4-aminoquinoline that incorporate sulfonyl groups exhibit significant antiproliferative activity against various cancer cells, suggesting that modifications with trifluoromethyl groups can enhance their therapeutic efficacy .

FDA-Approved Drugs

Recent studies have highlighted the presence of trifluoromethyl groups in several FDA-approved drugs. These compounds often exhibit improved pharmacokinetic properties and enhanced biological activity. The incorporation of the trifluoromethyl group into drug candidates can lead to increased metabolic stability and bioavailability, making them more effective therapeutic agents .

Synthesis of Organic Compounds

Reagents in Organic Synthesis

4-(Trifluoromethyl)benzenesulfonyl bromide serves as a key reagent in the synthesis of various organic compounds. It can be utilized to produce p-trifluoromethylbenzyl phenyl sulfide, which is valuable in medicinal chemistry for developing new pharmaceuticals . The compound's ability to act as a sulfonylating agent allows for the introduction of the sulfonyl group into target molecules, facilitating the creation of complex organic structures.

Materials Science

Passivators in Perovskite Solar Cells

In materials science, 4-(trifluoromethyl)benzylammonium bromide (a related compound) has been used as a passivator in perovskite solar cells. This application highlights the importance of trifluoromethyl groups in enhancing the efficiency and stability of solar cell materials by reducing surface defects and improving charge transport properties . The use of such compounds can lead to significant improvements in power conversion efficiency.

-

Development of Anticancer Agents

A study focused on synthesizing hybrid compounds that include the trifluoromethyl-benzenesulfonyl group demonstrated enhanced cytotoxicity against breast cancer cells compared to non-cancer cells. This research underscores the potential of these compounds in targeted cancer therapies . -

Optimization of Solar Cell Efficiency

Research on perovskite solar cells treated with 4-(trifluoromethyl)benzylammonium bromide showed remarkable improvements in power conversion efficiency, demonstrating its effectiveness as a defect passivator .

Mécanisme D'action

The mechanism by which 4-(Trifluoromethyl)benzenesulfonyl bromide exerts its effects involves the reactivity of the sulfonyl bromide group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, thereby increasing the electrophilicity of the sulfonyl bromide group .

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 4-(Trifluoromethyl)benzenesulfonyl fluoride

- 4-(Trifluoromethyl)benzenesulfonyl iodide

Uniqueness: 4-(Trifluoromethyl)benzenesulfonyl bromide is unique due to its specific reactivity profile. The presence of the bromide group allows for selective substitution reactions that are not as easily achieved with the chloride or fluoride analogs. Additionally, the trifluoromethyl group imparts unique electronic properties that enhance the compound’s stability and reactivity .

Activité Biologique

4-(Trifluoromethyl)benzenesulfonyl bromide, also known as trifluoromethyl benzenesulfonyl bromide, is a sulfonyl halide compound characterized by the presence of a trifluoromethyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes, influencing their activity. This interaction often leads to inhibition or modulation of specific biological pathways.

In Vitro Studies

Recent studies have explored the potential of this compound in various biological assays:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported an IC₅₀ value of 19.2 μM against AChE and 13.2 μM against BChE, indicating moderate inhibitory activity .

- Antioxidant Activity : The compound has also shown potential antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It was found to exhibit scavenging activity against free radicals in vitro .

- Cytotoxicity : In cancer research, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The results indicated that it possesses cytotoxic effects, making it a candidate for further development in anticancer therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with other trifluoromethyl-containing compounds to understand its unique properties:

| Compound Name | IC₅₀ (μM) AChE | IC₅₀ (μM) BChE | Antioxidant Activity |

|---|---|---|---|

| This compound | 19.2 | 13.2 | Moderate |

| Compound A (similar structure) | 10.4 | 5.4 | High |

| Compound B (different structure) | 18.1 | 24.3 | Low |

Case Studies

Several case studies have documented the biological activity of this compound:

-

Study on Enzyme Inhibition :

- Researchers evaluated the inhibition of AChE and BChE by various derivatives of benzenesulfonyl bromides, including the trifluoromethyl variant.

- The study concluded that the presence of the trifluoromethyl group significantly enhanced enzyme inhibition compared to non-fluorinated counterparts.

-

Anticancer Activity Assessment :

- A series of experiments assessed the cytotoxic effects of this compound on MCF-7 cells.

- Results indicated a dose-dependent response, suggesting potential for development as an anticancer agent.

Propriétés

IUPAC Name |

4-(trifluoromethyl)benzenesulfonyl bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2S/c8-14(12,13)6-3-1-5(2-4-6)7(9,10)11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCWWAXVIYTSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.